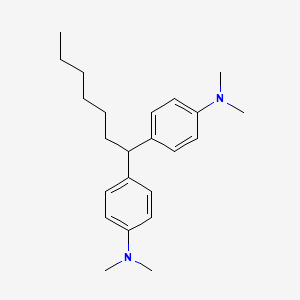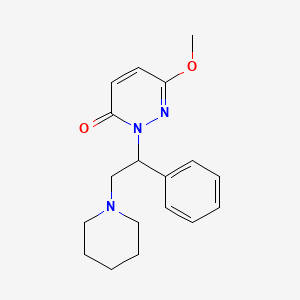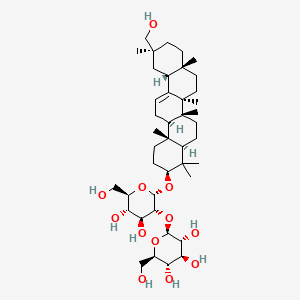
4,4'-(Heptane-1,1-diyl)bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 408034 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 408034 involves multiple steps, each requiring specific conditions to ensure the purity and yield of the final product. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In an industrial setting, the production of NSC 408034 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 408034 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 408034 include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from the reactions of NSC 408034 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
NSC 408034 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: NSC 408034 is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry: NSC 408034 is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 408034 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of downstream signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
NSC 408034 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 408035: This compound shares a similar structure but differs in its reactivity and biological activity.
NSC 408036: Another structurally related compound with distinct chemical and physical properties.
NSC 408037: Known for its unique interaction with specific molecular targets, making it useful in different applications.
The uniqueness of NSC 408034 lies in its specific reactivity profile and its ability to modulate particular biological pathways, which distinguishes it from other similar compounds.
Propiedades
Número CAS |
7597-98-0 |
|---|---|
Fórmula molecular |
C23H34N2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-[1-[4-(dimethylamino)phenyl]heptyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H34N2/c1-6-7-8-9-10-23(19-11-15-21(16-12-19)24(2)3)20-13-17-22(18-14-20)25(4)5/h11-18,23H,6-10H2,1-5H3 |
Clave InChI |
YGIZRIQLALIQCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)




![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)

